molecular formula C13H13NO2S B14478229 6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one CAS No. 71906-31-5

6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one

Cat. No.: B14478229
CAS No.: 71906-31-5
M. Wt: 247.31 g/mol
InChI Key: OYMXFMZBCHJJBZ-UHFFFAOYSA-N
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Description

6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one is a compound of interest in various fields of scientific research due to its unique chemical structure and properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one typically involves the introduction of the methanesulfinyl group to a pre-formed pyridinone ring. One common method includes the reaction of a suitable pyridinone precursor with methanesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be further oxidized to a sulfone under strong oxidizing conditions.

    Reduction: Reduction of the methanesulfinyl group can yield the corresponding sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methanesulfinyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can react with the methanesulfinyl group under mild conditions.

Major Products Formed

    Oxidation: The major product is the corresponding sulfone.

    Reduction: The major product is the corresponding sulfide.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one involves its interaction with specific molecular targets. The methanesulfinyl group can undergo various chemical transformations, influencing the compound’s reactivity and interactions with biological molecules. These interactions can modulate biochemical pathways and cellular processes, contributing to its potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Methanesulfinyl)-1-methyl-4-phenylpyridin-2(1H)-one is unique due to its specific combination of functional groups and the resulting chemical properties

Properties

CAS No.

71906-31-5

Molecular Formula

C13H13NO2S

Molecular Weight

247.31 g/mol

IUPAC Name

1-methyl-6-methylsulfinyl-4-phenylpyridin-2-one

InChI

InChI=1S/C13H13NO2S/c1-14-12(15)8-11(9-13(14)17(2)16)10-6-4-3-5-7-10/h3-9H,1-2H3

InChI Key

OYMXFMZBCHJJBZ-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=CC1=O)C2=CC=CC=C2)S(=O)C

Origin of Product

United States

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